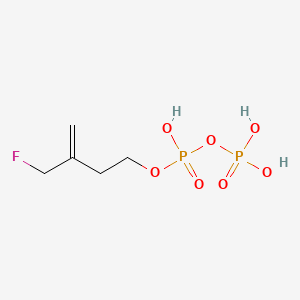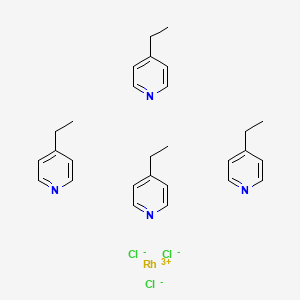
Antibiotic 167A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic 167A is a natural product found in Pseudonocardia autotrophica with data available.
Applications De Recherche Scientifique
Environmental Impact and Resistance
Environmental Fate of Antibiotics
The environmental impact of antibiotics, including those used in veterinary practices, is a subject of significant research. These studies focus on the behavior of antibiotics in the environment and their impact on bacteria, both environmental and pathogenic. Antibiotics can persist for extended periods, particularly in soil, leading to potential ecological imbalances and the development of resistant strains of bacteria (Kemper, 2008).
Resistance Development
The emergence and spread of antibiotic resistance is a major concern associated with the use of antibiotics in both human and veterinary medicine. This resistance can spread to other animals and humans through various environmental pathways, highlighting the importance of understanding and managing antibiotic resistance (Marshall & Levy, 2011).
Antibiotic Bioremediation and Ecotoxicity
Bioremediation Challenges
The bioremediation of antibiotics, including their degradation and elimination from the environment, is a challenging task. Research in this area aims to understand the environmental sources of antibiotics, their degradation mechanisms, and the health effects of antibiotic pollution (Kumar et al., 2019).
Ecotoxicity Studies
Investigations into the ecotoxicity of antibiotics have revealed their pervasive impact on non-target species in aquatic environments. This research underscores the need for further studies on the chronic effects of antibiotics on aquatic organisms and the toxicity of antibiotic mixtures (Kovaláková et al., 2020).
Alternatives to Antibiotics
Exploring Alternatives
Given the challenges posed by antibiotic resistance and environmental impacts, there is growing interest in developing alternatives to antibiotics. Research in this area is focused on identifying novel antimicrobial agents that can effectively combat bacteria resistant to multiple antibiotics (Chopra et al., 1997).
Probiotic Applications
Probiotics have been studied as potential alternatives to antibiotics, especially in the context of modulating the immune response during pathogenic infections. This research is part of a broader effort to find viable replacements for antibiotics in various applications, including human health and animal husbandry (Raheem et al., 2021).
Propriétés
Numéro CAS |
113537-08-9 |
|---|---|
Nom du produit |
Antibiotic 167A |
Formule moléculaire |
C28H19NO9 |
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
3,24-dihydroxy-23-methoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone |
InChI |
InChI=1S/C28H19NO9/c1-28-10-12-7-11-3-4-13-20(18(11)24(33)19(12)27(35)29(28)5-6-37-28)25(34)21-22(31)14-8-15(30)17(36-2)9-16(14)38-26(21)23(13)32/h3-4,7-9,30,33H,5-6,10H2,1-2H3 |
Clé InChI |
GWCSYVFHHXZWAC-UHFFFAOYSA-N |
SMILES |
CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)O)C(=O)N1CCO2 |
SMILES canonique |
CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)O)C(=O)N1CCO2 |
Synonymes |
167-A 18-O-demethylcervinomycin A2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[4-(3,4-dimethylphenyl)-1-phenyl-2-imidazolyl]thio]-N-(1,1-dioxo-3-thiolanyl)acetamide](/img/structure/B1225708.png)
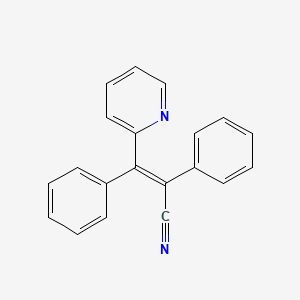
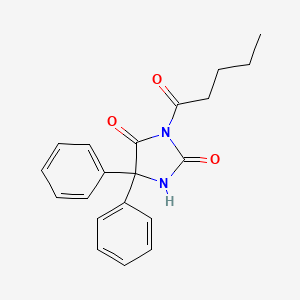
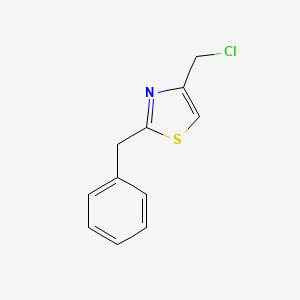
![methyl N-[methyl-(2-nitro-4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B1225713.png)


